molecular formula C12H15ClN2O B1468063 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one CAS No. 1247125-30-9

1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Cat. No.: B1468063
CAS No.: 1247125-30-9
M. Wt: 238.71 g/mol
InChI Key: TVRAZJGUUAUGMX-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is an organic compound that features a pyrrolidine ring substituted with an amino group and a chlorophenyl group attached to an ethanone backbone

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one has several scientific research applications:

Preparation Methods

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 3-aminopyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the chlorophenyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .

Comparison with Similar Compounds

1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one can be compared with similar compounds such as:

    1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one: Lacks the chlorophenyl group, which may result in different chemical and biological properties.

    1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenyl)ethan-1-one: Contains a fluorophenyl group instead of a chlorophenyl group, potentially altering its reactivity and interactions with molecular targets.

    1-(3-Aminopyrrolidin-1-yl)-2-(4-bromophenyl)ethan-1-one: The presence of a bromophenyl group may influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)7-12(16)15-6-5-11(14)8-15/h1-4,11H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRAZJGUUAUGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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